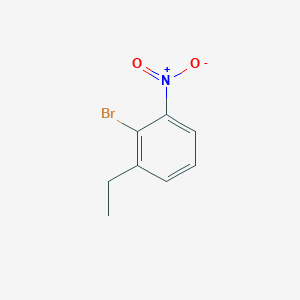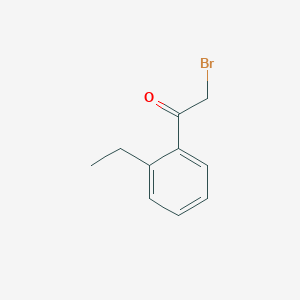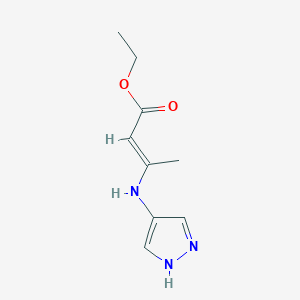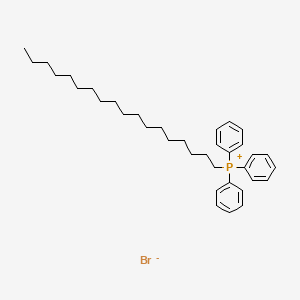
4-Bromo-2-phenylquinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-phenylquinazoline involves various methods. Griess et al. first synthesized a quinazoline derivative through a condensation reaction in 1869. Additionally, Gabriel and Colman studied several quinazoline derivatives and their physical and chemical properties in 1903 .
Applications De Recherche Scientifique
Synthesis and Catalysis
Highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are closely related to 4-Bromo-2-phenylquinazoline, have been synthesized from readily available precursors using a rhodium catalyst. This process involves the formation of a bromonium ylide as a key intermediate, suggesting a potential application in organic synthesis and catalytic processes (He et al., 2016).
Antiviral Activity
2-Phenylquinazoline derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses. This implies that this compound could have potential applications in the development of antiviral agents, particularly against these viruses (Selvam et al., 2010).
Cardiac Fibrosis Treatment
Research on 4-phenylquinazoline-based compounds, related to this compound, has identified their potential as inhibitors for cardiac fibrosis. These inhibitors target the BRD4 protein and have shown effectiveness in alleviating fibroblast activation and cardiac fibrosis in vitro and in vivo (He et al., 2021).
Pharmacological Properties
Studies on 6-bromoquinazolinone derivatives, which share structural similarities with this compound, have revealed a range of pharmacological activities such as anti-inflammatory, analgesic, and antibacterial properties. This suggests that this compound could also possess similar pharmacological potential (Rajveer et al., 2010).
BCRP Inhibition
4-Substituted-2-phenylquinazolines, closely related to this compound, have been studied as inhibitors of the Breast Cancer Resistance Protein (BCRP). This suggests potential applications in cancer therapy, particularly in overcoming drug resistance in cancer cells (Juvale & Wiese, 2012).
Propriétés
IUPAC Name |
4-bromo-2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOXUSTFPINNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B3273674.png)



![N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide](/img/structure/B3273707.png)







